4-(Naphthalen-2-yl)pyrimidine-2-thiol
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Overview
Description
4-(Naphthalen-2-yl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalene moiety at the 4-position and a thiol group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-(Naphthalen-2-yl)pyrimidine-2-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a 2-halo derivative reacts with sulfur-containing reagents under specific conditions . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Naphthalen-2-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the 2-position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Naphthalen-2-yl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)pyrimidine-2-thiol involves its interaction with molecular targets and pathways. The thiol group can interact with various enzymes and proteins, influencing their activity. The compound’s biological effects are mediated through its ability to modulate oxidative processes and inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
4-(Naphthalen-2-yl)pyrimidine-2-thiol can be compared with other thioxopyrimidine derivatives. Similar compounds include:
2-Thioxopyrimidine: Lacks the naphthalene moiety but shares the thiol group.
4-(Phenyl)pyrimidine-2-thiol: Contains a phenyl group instead of a naphthalene group. The uniqueness of this compound lies in its naphthalene substitution, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
6-naphthalen-2-yl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-15-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLGIYOFLYYPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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